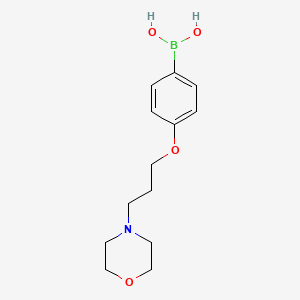
(4-(3-Morpholinopropoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Morpholinopropoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a morpholinopropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine to form the intermediate 4-(3-morpholinopropoxy)phenol. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
(4-(3-Morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholinopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(3-morpholinopropoxy)phenol.
Substitution: Formation of substituted morpholinopropoxy derivatives.
科学研究应用
(4-(3-Morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of (4-(3-Morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
相似化合物的比较
Similar Compounds
(3-Fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid: Similar structure with a fluorine substitution on the phenyl ring.
4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
(4-(3-Morpholinopropoxy)phenyl)boronic acid is unique due to its combination of a boronic acid group and a morpholinopropoxy group, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring both chemical versatility and biological compatibility .
属性
分子式 |
C13H20BNO4 |
|---|---|
分子量 |
265.12 g/mol |
IUPAC 名称 |
[4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-2-4-13(5-3-12)19-9-1-6-15-7-10-18-11-8-15/h2-5,16-17H,1,6-11H2 |
InChI 键 |
QYDWVVHYTUPKHZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OCCCN2CCOCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















